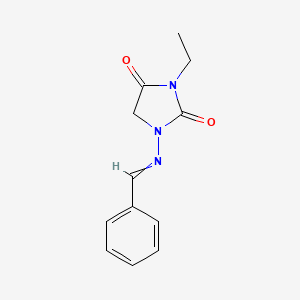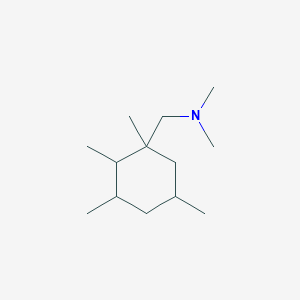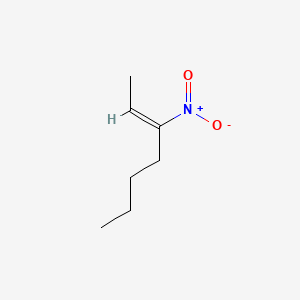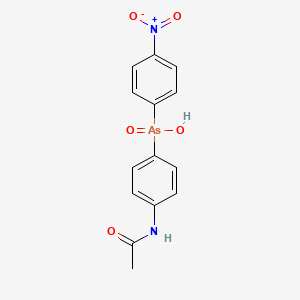
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is an organic compound that features both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to produce 4-nitroacetanilide. This intermediate is then subjected to a coupling reaction with an arsinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsinic acid moiety can be oxidized to form arsinic oxide derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Reduction of the nitro group: Produces (4-Acetamidophenyl)-(4-aminophenyl)arsinic acid.
Oxidation of the arsinic acid: Forms arsinic oxide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of arsinic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions between organic arsenic compounds and biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsinic acid moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the nitrophenyl and arsinic acid groups.
4-Nitrophenyl arsinic acid: Contains the nitrophenyl and arsinic acid groups but lacks the acetamidophenyl group.
4-Acetamidophenyl arsinic acid: Contains the acetamidophenyl and arsinic acid groups but lacks the nitrophenyl group.
Uniqueness
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
6277-59-4 |
|---|---|
Molecular Formula |
C14H13AsN2O5 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
(4-acetamidophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C14H13AsN2O5/c1-10(18)16-13-6-2-11(3-7-13)15(19,20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3,(H,16,18)(H,19,20) |
InChI Key |
RUKWUFHIHQIJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
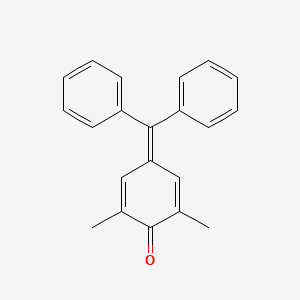
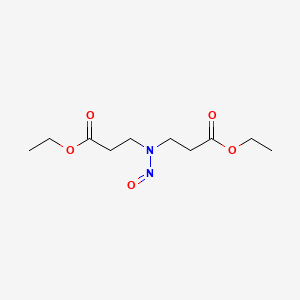
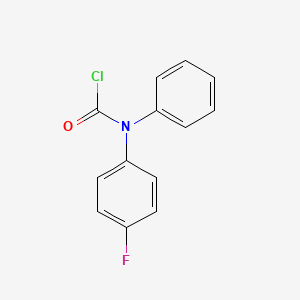
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
